Pyrazolo[1,5-b]pyridazine-3-sulfonyl chloride
Description
Structural Characterization
Molecular Architecture and Bonding Patterns
This compound (C₆H₄ClN₃O₂S) comprises a fused pyrazolo-pyridazine core with a sulfonyl chloride group attached at position 3. The pyrazole ring (five-membered, 1,2-diazole) is fused to the pyridazine ring (six-membered, 1,2-diazine) at the 1,5-positions, creating a bicyclic system. The sulfonyl chloride moiety (-SO₂Cl) introduces high electrophilicity, enabling reactions with nucleophiles such as amines, alcohols, and thiols.
Key Structural Features :
- Pyrazolo-Pyridazine Core : The bicyclic system exhibits planar aromaticity, stabilized by resonance. The pyridazine ring contributes two electron-withdrawing nitrogen atoms, enhancing the electron-deficient nature of the pyrazole ring.
- Sulfonyl Chloride Group : The -SO₂Cl group is attached via a single bond to the pyridazine nitrogen at position 3. This group is highly reactive, participating in nucleophilic aromatic substitution (NAS) and forming sulfonamide or sulfonate derivatives.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₄ClN₃O₂S | |
| Molecular Weight | 217.627 g/mol | |
| SMILES | C1=CC2=C(C=NN2N=C1)S(=O)(=O)Cl | |
| InChIKey | VRTWLTLNQGXIIP-UHFFFAOYSA-N |
Comparative Analysis of Pyrazolo-Pyridazine Core vs. Related Heterocyclic Systems
The pyrazolo-pyridazine core distinguishes itself from analogous systems through its unique electronic and steric properties:
Electronic Effects :
The pyridazine ring’s nitrogen atoms withdraw electron density via resonance and inductive effects, activating the C3 position for electrophilic substitution. This contrasts with pyridine derivatives, where a single nitrogen atom provides weaker electron withdrawal.
X-ray Crystallographic Studies and Conformational Dynamics
While no direct crystallographic data exists for this compound, analogous pyrazolo-pyridazine derivatives provide insights into conformational preferences:
- Dihedral Angles : In related structures (e.g., ethyl 3-(4-chlorophenyl)-1,6-dimethyl-4-methylsulfanyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate), the fused rings exhibit minimal dihedral angles (~3.8°), indicating planar aromaticity.
- Substituent Orientation : The sulfonyl chloride group typically adopts a coplanar arrangement with the pyridazine ring to maximize resonance stabilization. Bulky substituents on the pyrazole ring may induce slight non-planarity.
Spectroscopic Fingerprinting (NMR, IR, MS)
1.4.1 NMR Spectroscopy
Proton and carbon NMR data for pyrazolo[1,5-b]pyridazine derivatives highlight key signals:
- ¹H NMR :
- ¹³C NMR :
1.4.2 Infrared (IR) Spectroscopy
Critical IR bands include:
- S=O Stretching : Strong peaks at 1200–1300 cm⁻¹ (asymmetric) and 1150–1250 cm⁻¹ (symmetric).
- Cl-S Stretching : Band at 550–600 cm⁻¹.
1.4.3 Mass Spectrometry (MS)
Properties
IUPAC Name |
pyrazolo[1,5-b]pyridazine-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O2S/c7-13(11,12)6-4-9-10-5(6)2-1-3-8-10/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTWLTLNQGXIIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2N=C1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-b]pyridazine-3-sulfonyl chloride typically involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . One common method includes the use of 1,3-dicarbonyl compounds and phenylhydrazine, catalyzed by iodine, to form the pyrazole structure .
Industrial Production Methods
the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, are likely applicable .
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-b]pyridazine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines and alcohols.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Amines, alcohols
Catalysts: Iodine for cyclization reactions
Major Products Formed
The major products formed from reactions involving this compound depend on the specific nucleophiles and reaction conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives .
Scientific Research Applications
Pyrazolo[1,5-b]pyridazine-3-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly as enzyme inhibitors.
Mechanism of Action
The mechanism of action of pyrazolo[1,5-b]pyridazine-3-sulfonyl chloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of pyrazolo[1,5-b]pyridazine-3-sulfonyl chloride, we compare it structurally and functionally with analogous sulfonyl-containing heterocycles.
Structural and Physicochemical Properties
Key Observations:
- Core Heterocycle Differences: Pyrazolo[1,5-b]pyridazine derivatives (e.g., the target compound) feature a pyridazine ring fused to pyrazole, while pyrazolo[1,5-a]pyrimidine analogs (e.g., C6H₄ClN₃O₂S in ) have a pyrimidine core. Pyridazine’s electron-deficient nature enhances electrophilic substitution reactivity compared to pyrimidine .
- Substituent Effects: The sulfonyl chloride group in this compound facilitates direct displacement with amines or alcohols, as seen in microwave-assisted syntheses of pyrimidin-2-amine derivatives (e.g., S1a and S1b, 69–93% yields) . In contrast, sulfonamide derivatives (e.g., 5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide) exhibit reduced electrophilicity but enhanced hydrogen-bonding capacity, favoring enzyme inhibition .
Biological Activity
Pyrazolo[1,5-b]pyridazine-3-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as a kinase inhibitor. This article reviews its mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by recent research findings.
Target Kinases
This compound has been identified as a selective inhibitor of several human kinases, including:
- GSK-3β : Involved in the Wnt signaling pathway, affecting cell proliferation and differentiation.
- CDK-2 and CDK-4 : Key regulators of the cell cycle that, when inhibited, can lead to cell cycle arrest.
The selective inhibition of these kinases disrupts critical biochemical pathways, which can be leveraged for therapeutic applications in cancer treatment and other diseases .
Pharmacokinetics
This compound has undergone optimization to enhance its absorption, distribution, metabolism, and excretion (ADME) profile. Studies have shown that modifications to its structure can improve its pharmacokinetic properties while maintaining biological activity .
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. It has been evaluated for its ability to inhibit various cancer cell lines through the modulation of kinase activity. For instance:
- In vitro studies demonstrated that this compound effectively inhibits the growth of tumor cells by inducing apoptosis and disrupting cell cycle progression .
- A study highlighted its potential synergistic effect when combined with doxorubicin in breast cancer models, particularly in the Claudin-low subtype .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown activity against various microbial strains. Its structure allows for interactions that can disrupt microbial growth pathways, making it a candidate for further investigation as an antimicrobial agent .
Case Studies and Research Findings
Recent studies have provided insights into the biological activities of this compound:
- Kinase Inhibition : A high-throughput screening identified this compound as a promising scaffold for developing inhibitors against human kinases associated with various diseases .
- Antitumor Activity : In experiments involving different cancer cell lines, this compound showed significant cytotoxicity and was effective in inducing apoptosis .
- Synergistic Effects : The combination of this compound with established chemotherapeutics like doxorubicin resulted in enhanced efficacy against resistant cancer cells .
Comparison with Similar Compounds
| Compound | Biological Activity | Unique Features |
|---|---|---|
| This compound | Kinase inhibition; Anticancer; Antimicrobial | Selective inhibition of GSK-3β, CDK-2/4 |
| Pyrazolo[3,4-d]pyrimidine | Kinase inhibition; Anticancer | Similar scaffold but different target specificity |
| Pyridazine Derivatives | Diverse biological activities | Structural similarities but varied mechanisms |
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity, with characteristic shifts for sulfonyl chloride (~3.5–4.0 ppm for adjacent protons).
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., exact mass ≈ 231.95 g/mol for C₆H₃ClN₃O₂S).
- Fourier-Transform Infrared (FTIR) : Peaks at 1360 cm⁻¹ (S=O asymmetric stretch) and 1170 cm⁻¹ (S–O stretch) confirm sulfonyl chloride functionality .
How can researchers resolve contradictions in reported biological activities of pyrazolo[1,5-b]pyridazine derivatives?
Advanced Research Question
Discrepancies in bioactivity data often arise from:
- Purity Variations : Impurities >2% can skew results. Use HPLC (≥98% purity) and elemental analysis for validation .
- Assay Conditions : Optimize cell culture media (e.g., pH, serum concentration) for consistent MTT assay outcomes.
- Structural Analogues : Compare activities of sulfonamide derivatives (e.g., 2-(4-ethoxyphenyl)-3-(4-mesylphenyl)pyrazolo[1,5-b]pyridazine) to isolate sulfonyl chloride-specific effects .
What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?
Advanced Research Question
- Parallel Synthesis : Use microwave-assisted reactions to rapidly generate analogues (e.g., varying aryl substituents) .
- Catalysis : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces diverse functional groups at the pyridazine ring .
- Computational Modeling : DFT calculations predict electronic effects of substituents on sulfonyl chloride reactivity .
How should researchers address low yields in the final chlorination step of this compound synthesis?
Advanced Research Question
Low yields may result from:
- Incomplete Sulfonation : Extend reaction time (12–24 hrs) and monitor via TLC.
- Side Reactions : Add PCl₅ in portions to control exothermicity.
- Workup Optimization : Quench excess reagents with ice-cold water, followed by rapid extraction to isolate the product .
What pharmacological assays are suitable for evaluating this compound derivatives?
Basic Research Question
- Cytotoxicity : MTT assay using human tumor cell lines (e.g., HCT 116, PC-3) .
- Genotoxicity : Comet assay (alkaline/neutral versions) detects DNA damage .
- Enzyme Inhibition : Kinase inhibition studies (e.g., Pim-1 or KDR kinases) via fluorescence polarization .
How can regioselectivity challenges in pyrazolo[1,5-b]pyridazine functionalization be managed?
Advanced Research Question
- Directing Groups : Introduce temporary protecting groups (e.g., Boc) to steer sulfonation to the 3-position .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at electron-deficient sites .
What are the key safety protocols for handling this compound?
Basic Research Question
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats.
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors.
- Spill Management : Neutralize spills with sodium bicarbonate and dispose as hazardous waste .
How do structural modifications of this compound impact its reactivity in nucleophilic substitutions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
